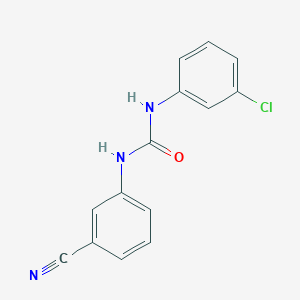
4-(1-methyl-4-piperidinyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-methyl-4-piperidinyl)morpholine, also known as MPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPMP is a heterocyclic organic compound that contains a morpholine ring and a piperidine ring. It is synthesized through a multistep process, and its structure has been extensively studied through various analytical techniques.
Wirkmechanismus
The mechanism of action of 4-(1-methyl-4-piperidinyl)morpholine is not fully understood, but it is believed to act as a modulator of various biological pathways, including the cholinergic system. 4-(1-methyl-4-piperidinyl)morpholine has been shown to bind to acetylcholine receptors, which are involved in various physiological processes, including learning and memory.
Biochemical and Physiological Effects:
4-(1-methyl-4-piperidinyl)morpholine has been shown to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase, which is an enzyme that degrades acetylcholine. 4-(1-methyl-4-piperidinyl)morpholine has also been shown to enhance the release of acetylcholine, which is a neurotransmitter that plays a crucial role in various physiological processes, including muscle contraction and cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
4-(1-methyl-4-piperidinyl)morpholine has several advantages for lab experiments, including its ease of synthesis and availability. However, 4-(1-methyl-4-piperidinyl)morpholine also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on 4-(1-methyl-4-piperidinyl)morpholine, including the development of novel drug candidates based on its structure, the synthesis of new materials using 4-(1-methyl-4-piperidinyl)morpholine as a building block, and the investigation of its potential catalytic activity in various reactions. Further studies are also needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of 4-(1-methyl-4-piperidinyl)morpholine involves several steps, including the reaction of piperidine with formaldehyde to form 4-piperidone, which is then reacted with methylamine to form 4-(1-methyl-4-piperidinyl)-2-butanone. The final step involves the reaction of this intermediate with morpholine to produce 4-(1-methyl-4-piperidinyl)morpholine.
Wissenschaftliche Forschungsanwendungen
4-(1-methyl-4-piperidinyl)morpholine has been widely studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 4-(1-methyl-4-piperidinyl)morpholine has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In materials science, 4-(1-methyl-4-piperidinyl)morpholine has been used as a building block for the synthesis of novel materials, such as metal-organic frameworks. In catalysis, 4-(1-methyl-4-piperidinyl)morpholine has been used as a ligand for the synthesis of various metal complexes, which have shown promising catalytic activity in various reactions.
Eigenschaften
IUPAC Name |
4-(1-methylpiperidin-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-11-4-2-10(3-5-11)12-6-8-13-9-7-12/h10H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKAGMIKIHFHLJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5513825 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-N-[4-({[(dimethylamino)methylene]amino}sulfonyl)phenyl]acetamide](/img/structure/B5761246.png)




![1-{2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinyl}ethanone](/img/structure/B5761282.png)


![1-[(5-chloro-2-thienyl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5761325.png)
![2-(3-fluorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5761331.png)
![1-(2,2-dimethylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5761339.png)
![2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5761342.png)
![1-{1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B5761348.png)
